[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
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Overview
Description
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the methoxybenzyl and acetic acid groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid: has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid: can be compared with other similar compounds, such as:
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]butyric acid: This compound features a butyric acid group, leading to different chemical and biological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C20H21N5O5/c1-11-12(2)25-16-17(22(3)20(29)24(18(16)28)10-15(26)27)21-19(25)23(11)9-13-5-7-14(30-4)8-6-13/h5-8H,9-10H2,1-4H3,(H,26,27) |
InChI Key |
KHDSDRMWRWRUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)O)C)C |
Origin of Product |
United States |
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